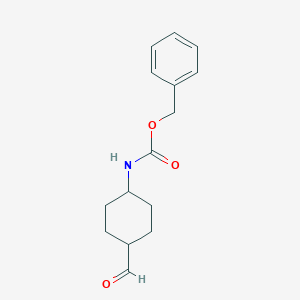

Benzyl 4-formylcyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-formylcyclohexylcarbamate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is characterized by a benzyl group attached to a 4-formylcyclohexylcarbamate moiety. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-formylcyclohexylcarbamate typically involves the reaction of benzyl chloroformate with 4-formylcyclohexylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 4-formylcyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Benzyl 4-carboxylcyclohexylcarbamate.

Reduction: Benzyl 4-hydroxycyclohexylcarbamate.

Substitution: Various substituted benzyl 4-formylcyclohexylcarbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Benzyl 4-formylcyclohexylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Benzyl cis-4-formylcyclohexylcarbamate: A stereoisomer with similar chemical properties.

Benzyl benzoate: Used in similar applications but with different functional groups.

Benzylpenicillin: An antibiotic with a benzyl group but different pharmacological properties.

Activité Biologique

Benzyl 4-formylcyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes a benzyl group, a formyl group, and a cyclohexylcarbamate moiety. The structural formula can be denoted as follows:

This structure suggests potential interactions with biological targets due to the presence of functional groups capable of forming hydrogen bonds and engaging in π-π stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and viral infections .

- Modulation of Receptor Activity : The compound may act on various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis or inducing apoptosis in cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, compounds structurally related to it have demonstrated significant inhibitory effects against HIV integrase, making them candidates for further development as anti-HIV agents . The mechanism involves disrupting the viral replication cycle by interfering with the integrase enzyme's function.

Antitumor Activity

Research indicates that similar carbamate derivatives can inhibit glyoxalase I (Glx-I), an enzyme overexpressed in cancerous cells. Inhibition of Glx-I leads to the accumulation of toxic metabolites that induce apoptosis in tumor cells . The IC50 values for these compounds often fall below 10 μM, indicating potent activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substituent Effects : Variations in the alkyl chains and functional groups attached to the core structure significantly affect potency. For example, modifications at the C-3 or C-5 positions have been shown to enhance anti-HIV activity and cytotoxicity against cancer cells .

- Binding Affinity : Molecular docking studies suggest that specific orientations and interactions with target proteins enhance binding affinity and selectivity, which is critical for developing effective therapeutics .

Case Studies

- Anti-HIV Studies : A series of analogs based on this compound were synthesized and evaluated for their efficacy against wild-type HIV and mutant strains. Results showed that certain modifications led to improved activity against resistant strains, suggesting a promising avenue for drug development .

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via Glx-I inhibition, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

benzyl N-(4-formylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRQISQWQDGSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619359 |

Source

|

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-41-4 |

Source

|

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.